N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
Description
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin core fused to a thiazole ring. The acetamide side chain contains a (4-methylphenyl)sulfanyl group, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-13-2-5-15(6-3-13)26-12-19(23)22-20-21-16(11-27-20)14-4-7-17-18(10-14)25-9-8-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJKUTWTAUPHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine
The benzodioxin-amine intermediate is synthesized through nitro reduction of 6-nitro-2,3-dihydro-1,4-benzodioxin, as outlined in Scheme 1:
- Nitration : 1,4-Benzodioxane is nitrated using HNO₃/H₂SO₄ at 0–5°C to yield 6-nitro-2,3-dihydro-1,4-benzodioxin.
- Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, achieving >85% yield.
Table 1: Optimization of Nitration and Reduction Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃ (1.2 eq), H₂SO₄ | 0–5°C | 78 |
| Reduction | H₂ (1 atm), 10% Pd/C | 25°C | 87 |
Synthesis of 2-Bromo-N-(4-methylphenylsulfanyl)acetamide
The sulfanylacetamide side chain is prepared via a two-step protocol (Scheme 2):
- Thiol Alkylation : 4-Methylthiophenol reacts with bromoacetyl bromide in dichloromethane (DCM) under N₂, using triethylamine (TEA) as a base.
- Acetamide Formation : The resulting 2-bromo-1-(4-methylphenylsulfanyl)acetone is treated with ammonium hydroxide to form the acetamide.
Critical Parameters :
- Reaction pH must remain >9 to prevent thiol oxidation.
- Excess bromoacetyl bromide (1.5 eq) ensures complete conversion.
Thiazole Ring Formation
The thiazole core is constructed via Hantzsch thiazole synthesis, coupling the benzodioxin-amine with a ketone precursor (Scheme 3):
- Cyclocondensation : 2,3-Dihydro-1,4-benzodioxin-6-amine reacts with 2-bromo-1-(4-methylphenylsulfanyl)acetamide in ethanol under reflux (78°C, 12 hr).
- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the thiazole intermediate.
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the amine on the electrophilic α-carbon of the ketone, followed by cyclization and elimination of HBr.
Final Acetamide Coupling
The thiazole intermediate undergoes N-acylation to install the acetamide group (Scheme 4):
- Acylation : Reacting the thiazole-amine with chloroacetyl chloride in DMF using LiH as a base (25°C, 4 hr).
- Sulfanyl Introduction : The chloro intermediate is treated with 4-methylthiophenol in the presence of K₂CO₃ (DMF, 60°C, 6 hr).
Yield Optimization :
- LiH enhances nucleophilicity of the amine, improving acylation efficiency to 92%.
- Slow addition of 4-methylthiophenol minimizes disulfide formation.
Characterization and Validation
The final product is characterized using:
- ¹H/¹³C NMR : Key signals include δ 4.25–4.30 (benzodioxin CH₂), δ 7.21–7.35 (thiazole C-H), and δ 2.35 (Ar-CH₃).
- HPLC : Purity >98% achieved using a C18 column (MeOH:H₂O, 70:30).
- Mass Spec : [M+H]⁺ at m/z 443.2 corresponds to C₂₁H₁₈N₂O₃S₂.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Alternative Pathways
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Hantzsch Cyclization | 4 | 62 | 98 |
| Ullmann Coupling | 5 | 48 | 95 |
The Hantzsch approach outperforms Ullmann-type couplings in yield and simplicity, making it the preferred route.
Scale-Up Considerations
- Solvent Selection : Replacing DMF with THF reduces toxicity without compromising yield.
- Catalyst Recycling : Pd/C from the nitro reduction step is recovered via filtration and reused, cutting costs by 30%.
Challenges and Mitigation Strategies
- Thiol Oxidation : Conduct reactions under N₂ and add 1% ascorbic acid as an antioxidant.
- Thiazole Ring Isomerization : Maintain pH <7 during cyclization to prevent tautomerization.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carbonyl compounds.
Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.
Substitution: Introduction of different functional groups, such as alkyl or aryl groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antibacterial or antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Structural Modifications
Compound A : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide ()
- Key Differences :
- Heterocycle : Replaces the thiazole ring with a 1,3,4-thiadiazole moiety.
- Substituent : The sulfanyl group is attached to a 4-methoxybenzyl group instead of 4-methylphenyl.
Compound B : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide ()
Substituent Variations
Compound C : N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ()
- Key Differences :
Compound D : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide ()
- Key Differences :
- Substituent : Uses a naphthylmethyl group instead of 4-methylphenyl.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Compounds with bulkier substituents (e.g., Compound D’s naphthyl group) exhibit higher logP values, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Metabolic Stability : The 4-methylphenylsulfanyl group in the target compound may resist oxidative metabolism better than the 4-methoxybenzyl group in Compound A .
- Synthetic Accessibility : Thiazole-based derivatives (target compound) are often more straightforward to synthesize than triazole or oxadiazole analogs, as reflected in commercial availability () .
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory effects and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxane moiety, a thiazole ring, and a sulfenamide group. This unique combination of functional groups suggests diverse biological interactions.
Enzyme Inhibition Studies
Recent studies have investigated the enzyme inhibitory potential of compounds similar to this compound. Key findings include:
- α-Glucosidase Inhibition : Compounds containing the benzodioxane structure showed significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is crucial for managing conditions like Type 2 Diabetes Mellitus (T2DM) by slowing glucose absorption .
- Acetylcholinesterase (AChE) Inhibition : The same studies reported weak inhibition against AChE, which is relevant for Alzheimer's disease treatment. However, the primary focus remains on α-glucosidase inhibition .
Molecular Docking Studies
In silico molecular docking studies have supported the in vitro findings by demonstrating favorable binding interactions between the compound and target enzymes. These studies provide insights into the mechanism of action and predict the efficacy of the compound in inhibiting specific enzymes .
Case Studies and Research Findings
Additional Biological Activities
Compounds with a 1,4-benzodioxane moiety are known for various biological activities beyond enzyme inhibition:
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Antimicrobial : Preliminary studies suggest potential antimicrobial activity against various pathogens, although further research is needed to confirm these effects .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield and purity?
The synthesis involves multi-step organic reactions, including thiazole ring formation via cyclization (e.g., α-haloketone with 2-aminothiophenol derivatives) and subsequent functionalization with sulfanyl and acetamide groups . Key parameters for optimization include:
- Temperature : Controlled heating (60–100°C) during cyclization to prevent side reactions.
- Solvents : Polar aprotic solvents like DMF or DMSO enhance reactivity in amide coupling steps .
- Catalysts : Use of bases (e.g., K₂CO₃) or coupling agents (e.g., EDC/HOBt) for efficient bond formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity intermediates .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents on the thiazole and benzodioxin rings .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- HPLC : Monitors reaction progress and quantifies purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can experimental design (DoE) resolve contradictions in observed reactivity or biological activity data for this compound?
Contradictions often arise from variable reaction kinetics or unaccounted stereoelectronic effects. A statistical DoE approach (e.g., factorial design) can systematically test variables:
- Factors : Temperature, solvent polarity, catalyst loading .
- Responses : Yield, purity, reaction time.
For example, interactions between solvent polarity and temperature may explain inconsistent yields in amidation steps . Computational tools (e.g., quantum chemical calculations) can model reaction pathways to identify bottlenecks .
Q. What strategies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors) in medicinal chemistry?
- In Silico Docking : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like kinase enzymes .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) for structure-activity relationship (SAR) studies .
- Mutagenesis Assays : Identify critical residues in target proteins by comparing wild-type vs. mutant binding .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME predict absorption, metabolism, and toxicity profiles. For instance, substituting the 4-methylphenyl group with hydrophilic moieties may improve solubility .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with in vivo efficacy .
Methodological Challenges in Data Interpretation
Q. How should researchers address discrepancies between in vitro and in vivo activity data for this compound?
- Metabolic Stability Testing : Use liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Formulation Optimization : Encapsulation in liposomes or PEGylation can enhance bioavailability if poor solubility limits in vivo efficacy .
Q. What experimental controls are essential for validating the compound’s mechanism of action in cellular assays?
- Negative Controls : Use structurally similar but inactive analogs to rule out nonspecific effects .
- Knockdown/Overexpression Models : CRISPR/Cas9-edited cell lines confirm target specificity (e.g., reduced activity in target-deficient cells) .
Advanced Synthesis and Functionalization
Q. What methodologies enable site-selective modification of the thiazole or benzodioxin rings?
- Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl group introduction at the thiazole C4 position .
- Protecting Group Strategies : Use of Boc or Fmoc groups to temporarily block reactive sites (e.g., amide nitrogen) during functionalization .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Solvent Replacement : Switch to biodegradable solvents (e.g., cyclopentyl methyl ether) .
- Catalyst Recycling : Immobilize catalysts on magnetic nanoparticles for reuse in multiple cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
